

# improving signal-to-noise ratio in Amaranthin ELLA

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## Compound of Interest

Compound Name: Amaranthin

Cat. No.: B1234804

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## Amaranthin ELLA Technical Support Center

Welcome to the Amaranthin ELLA Technical Support Center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during their experiments, with a focus on improving the signal-to-noise ratio in their assays.

## Frequently Asked Questions (FAQs)

Q1: What is the "Ella" platform and how does it relate to **Amaranthin** ELLA?

A1: The "Ella" platform, developed by ProteinSimple (a Bio-Techne brand), is an automated immunoassay system that utilizes Simple Plex™ cartridges. It appears that "**Amaranthin** ELLA" is a likely reference to the Ella platform. This system automates traditional ELISA (Enzyme-Linked Immunosorbent Assay) steps within a microfluidic cartridge, minimizing manual steps and variability.<sup>[1]</sup><sup>[2]</sup>

Q2: What are the key advantages of the Ella platform for immunoassays?

A2: The Ella platform offers several advantages over traditional ELISAs, including:

- Automation: Reduces hands-on time and user-to-user variability.<sup>[2]</sup>
- Low Sample Volume: Requires as little as 25 µL of sample.<sup>[3]</sup>

- High Sensitivity: Achieves sub-picogram level detection.[4]
- Wide Dynamic Range: Typically offers a dynamic range of 4+ logs.[4]
- No Cross-Reactivity in Multiplexing: Each analyte is measured in a separate parallel channel, eliminating antibody cross-reactivity.[3]
- Reproducibility: Delivers consistent results across different users and sites.[2]

Q3: Can I use expired Simple Plex cartridges?

A3: While the Ella instrument may not prevent the use of expired cartridges, it is strongly recommended to use cartridges within their expiration date to ensure optimal performance and reliable results. Bio-Techne can only support the performance of cartridges that are not expired.

Q4: What is the minimum sample volume required for a Simple Plex assay?

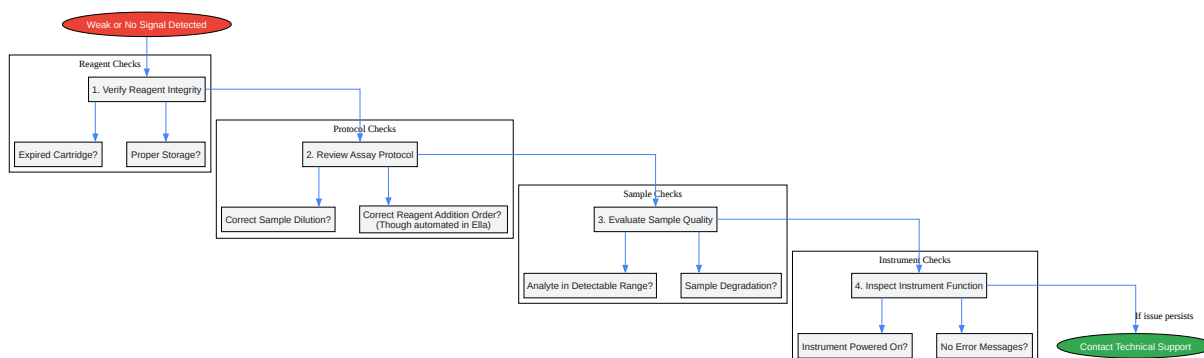
A4: A minimum of 50 µL of diluted sample is required for each sample inlet on the cartridge. The specific minimum required dilution (MRD) can be found on the analyte-specific product datasheet.

## Troubleshooting Guide: Improving Signal-to-Noise Ratio

A low signal-to-noise ratio can be attributed to either a weak signal or high background. The following sections provide guidance on identifying and addressing these common issues.

### Issue 1: Weak or No Signal

A weak or absent signal can prevent the accurate quantification of your target analyte.



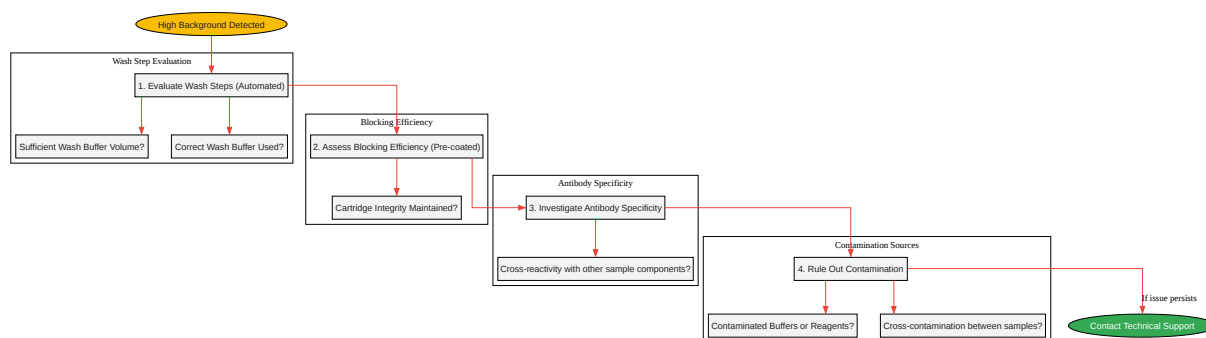
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Fig 1. A step-by-step workflow for troubleshooting weak or no signal in an Ella assay.

Potential Cause	Recommended Solution	Expected Outcome
Reagent Issues		
Expired Simple Plex Cartridge	Use a new, unexpired cartridge.	Restoration of expected signal intensity.
Improper Reagent Storage	Ensure all components are stored at the recommended temperatures.	Improved reagent stability and performance.
Protocol Errors		
Incorrect Sample Dilution	Review the product insert for the recommended sample dilution. Perform a dilution series if necessary.	Signal within the dynamic range of the assay.
Insufficient Sample Volume	Ensure at least 50 $\mu$ L of diluted sample is added to each well.	Proper sample analysis and signal generation.
Sample-Related Problems		
Low Analyte Concentration	Concentrate the sample or use a more sensitive assay if available.	Increased signal intensity.
Sample Matrix Interference	Perform a spike and recovery experiment to assess matrix effects.	Identification and mitigation of interfering substances.
Sample Degradation	Use fresh samples and handle them according to best practices to avoid analyte degradation.	Accurate measurement of the true analyte concentration.

## Issue 2: High Background

High background noise can obscure the true signal and reduce the sensitivity of the assay.



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Fig 2. A systematic approach to identifying and resolving the causes of high background.

Potential Cause	Recommended Solution	Expected Outcome
Insufficient Washing		
Inadequate Wash Buffer Volume	Ensure the correct volume of wash buffer is added to the cartridge as specified in the protocol.	Efficient removal of unbound reagents and reduced background.
Incorrect Wash Buffer	Use only the wash buffer provided with the Simple Plex kit.	Optimal washing performance.
Non-Specific Binding		
Issues with Blocking	As cartridges are pre-coated and blocked, this is less common. However, ensure cartridge packaging is intact before use.	Minimized non-specific antibody binding.
Antibody Cross-Reactivity	While Simple Plex assays are designed to prevent cross-reactivity between analytes, cross-reactivity with other proteins in the sample can occur. Test for this using appropriate controls.	Identification of and accounting for non-specific signals.
Contamination		
Contaminated Reagents	Use fresh, sterile reagents and buffers.	Elimination of background signal from contamination.
Sample Cross-Contamination	Use fresh pipette tips for each sample and handle samples carefully to prevent splashing.	Accurate, sample-specific results.

## Experimental Protocols

### Protocol 1: General Troubleshooting Workflow for Poor Signal-to-Noise Ratio

- Review the Basics:
  - Confirm that the correct Simple Plex cartridge for your analyte of interest was used.
  - Verify that the cartridge and all reagents are within their expiration dates.
  - Ensure all reagents have been stored at the recommended temperatures.
- Evaluate Sample Preparation:
  - Double-check the sample dilution calculations and ensure they fall within the assay's dynamic range.
  - If sample integrity is in question, prepare fresh dilutions from a stock that has been stored correctly.
  - Consider performing a spike and recovery experiment to test for matrix effects, especially with complex sample types.
- Check Instrument and Software:
  - Ensure the Ella instrument is functioning correctly and that there are no error messages in the Simple Plex Runner software.
  - Confirm that the correct assay protocol was selected in the software.
- Run Control Samples:
  - Include positive and negative control samples in your experiment to validate assay performance.
  - Use the Simple Plex controls sold by Bio-Techne for quality control.
- Analyze the Data Carefully:
  - Review the standard curve to ensure it meets the quality criteria outlined in the product insert.

- Examine the coefficient of variation (%CV) for replicate samples. High %CV can indicate pipetting errors or sample inhomogeneity.
- Contact Technical Support:
  - If the issue persists after following these steps, contact Bio-Techne/ProteinSimple technical support for further assistance. Provide them with your assay data, including the lot numbers of the cartridges and reagents used.

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